Product packaging for (2-Iodophenyl)acetic acid tert-butyl ester(Cat. No.:CAS No. 66370-77-2)

(2-Iodophenyl)acetic acid tert-butyl ester

Cat. No.: B1397920
CAS No.: 66370-77-2
M. Wt: 318.15 g/mol
InChI Key: GRAOJMJXYRAPHS-UHFFFAOYSA-N
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Description

(2-Iodophenyl)acetic acid tert-butyl ester (CAS 66370-77-2) is a high-value chemical building block primarily employed as a key intermediate in sophisticated organic synthesis and medicinal chemistry. Its structure features a tert-butyl-protected carboxylic acid and an iodine atom on the aromatic ring, making it exceptionally useful in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the iodine acts as a superior leaving group . The tert-butyl ester group significantly enhances the molecule's stability and solubility, facilitating its use in multi-step synthetic pathways . This protective group can be cleanly removed under controlled acidic conditions to reveal the free carboxylic acid, providing a handle for further functionalization . In research settings, this compound serves as a versatile precursor for constructing complex molecules. It is instrumental in developing pharmaceutical compounds and other bioactive molecules, where its reactivity allows for the creation of diverse derivatives through substitution, reduction, and oxidation reactions . The compound must be handled with appropriate personal protective equipment, including nitrile gloves and safety goggles, and all reactions should be conducted in a fume hood . This compound is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IO2 B1397920 (2-Iodophenyl)acetic acid tert-butyl ester CAS No. 66370-77-2

Properties

IUPAC Name

tert-butyl 2-(2-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAOJMJXYRAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Alkylation

The tert-butyl ester group is typically introduced through alkylation of the carboxylic acid precursor. A validated method involves:
Reaction Scheme :
(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoic acid + tert-butyl bromide → (2-iodophenyl)acetic acid tert-butyl ester

Key Conditions ():

Parameter Value/Reagent
Solvent Dimethylacetamide (DMA)
Base Anhydrous K₂CO₃
Catalyst N-Benzyl-N,N-diethylethanaminium chloride
Temperature 55°C
Reaction Time 2 hours
Yield 85–90% (after purification)

Steps :

  • Combine the carboxylic acid precursor, tert-butyl bromide, and phase-transfer catalyst in DMA.
  • Add K₂CO₃ and heat to 55°C with stirring.
  • Extract the product with ethyl acetate and purify via silica gel chromatography.

Palladium-Mediated Halogen Exchange

For iodination at the aromatic ring, a Stille coupling reaction is employed using a tin precursor:
Reaction Scheme :
Tin precursor + Iodine-125 → this compound

Key Conditions ():

Parameter Value/Reagent
Catalyst Bis(triphenylphosphine)palladium(II) dichloride
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 1 hour
Radiochemical Yield 94.8 ± 3.4% (n = 5)

Steps :

  • React the tin precursor with iodine-125 in the presence of a palladium catalyst.
  • Filter and concentrate the mixture.
  • Purify via silica gel chromatography.

Critical Analysis of Methods

Method Advantages Limitations
Alkylation High yield, mild conditions Requires specialized phase-transfer catalyst
Stille Coupling Efficient radioiodination Limited to isotopic labeling applications
Trichloroethyl Hydrolysis Scalable for industrial use Not validated for iodophenyl derivatives

Key Findings

  • The alkylation method () is optimal for non-radioactive synthesis, offering reproducibility and high purity.
  • For radioactive isotopes (e.g., iodine-125), the Stille coupling method achieves >90% radiochemical yield.
  • Adapting chloro/bromo synthesis pathways () to iodophenyl systems remains underexplored but theoretically feasible.

Chemical Reactions Analysis

Types of Reactions: (2-Iodophenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

    Oxidation: Bromine in acetic acid can be used for the bromination of the phenyl ring.

Major Products Formed:

    Substitution: Formation of (2-Substituted phenyl)acetic acid tert-butyl ester.

    Reduction: Formation of (2-Iodophenyl)ethanol.

    Oxidation: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Synthetic Routes

The synthesis of (2-Iodophenyl)acetic acid tert-butyl ester typically involves:

  • Esterification Process:
    • Reacting (2-Iodophenyl)acetic acid with tert-butyl alcohol.
    • Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
    • The reaction is generally conducted under reflux to ensure complete conversion.
  • Industrial Production:
    • Continuous flow processes may be employed for efficiency.
    • Solid acid catalysts in packed bed reactors can enhance yield under controlled conditions.

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block.

Types of Reactions:

  • Substitution Reactions: The iodine atom can be replaced by other substituents, allowing for the formation of diverse derivatives.
  • Reduction Reactions: The ester group can be reduced to yield corresponding alcohols.
  • Oxidation Reactions: The phenyl ring can participate in electrophilic aromatic substitutions.

Medicinal Chemistry

The compound shows potential biological activity, making it useful in developing pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents targeting specific molecular pathways.

Case Study:
A study demonstrated the compound's efficacy in synthesizing derivatives with enhanced biological activity against certain cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .

Material Science

In material science, this compound can be used to prepare functionalized materials with unique properties. Its reactivity allows for the creation of polymers and materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)acetic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares (2-Iodophenyl)acetic acid tert-butyl ester with analogous tert-butyl esters differing in substituents or functional groups:

Compound Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Iodophenyl C₁₂H₁₅IO₂ 318.15 g/mol Cross-coupling reactions (Sonogashira); iodine acts as a leaving group
tert-Butyl iodoacetate Iodo (on acetate chain) C₆H₁₁IO₂ 242.05 g/mol Alkylation agent; less steric hindrance compared to aryl-substituted analogs
tert-Butyl bromoacetate Bromo (on acetate chain) C₆H₁₁BrO₂ 195.06 g/mol Intermediate in pharmaceuticals; bromine offers moderate leaving group ability
tert-Butyl 2-(3-bromophenoxy)acetate 3-Bromophenoxy C₁₂H₁₅BrO₃ 311.15 g/mol Ether linkage enhances hydrolytic stability; used in polymer synthesis
Ethyl 2-(4-iodophenyl)acetate 4-Iodophenyl (ethyl ester) C₁₀H₁₁IO₂ 290.10 g/mol Ethyl ester offers faster hydrolysis than tert-butyl; para-iodo substitution alters reactivity
tert-Butyl 2-(4-aminophenyl)acetate 4-Aminophenyl C₁₂H₁₇NO₂ 207.27 g/mol Amino group enables further functionalization (e.g., amidation); sensitive to oxidation

Key Differences in Reactivity

  • Ester Stability : tert-Butyl esters are hydrolyzed under strong acidic (TFA, ) or basic conditions (NaOH, ), whereas ethyl esters hydrolyze more readily under mild conditions.
  • Leaving Group Ability : Iodine’s superior leaving group ability compared to bromine () makes this compound more reactive in metal-catalyzed couplings.

Stability and Handling

  • Steric Protection : The tert-butyl group in this compound provides steric protection against nucleophilic attack, enhancing shelf-life compared to less bulky esters (e.g., ethyl esters in ).
  • Sensitivity: Iodo-substituted compounds may require protection from light to prevent decomposition, whereas bromo or amino analogs () are less light-sensitive.

Research Findings and Data

Hydrolysis Kinetics

  • tert-Butyl Esters : Require harsh conditions (e.g., 5 h with TFA in CH₂Cl₂, ) or NaOH () for hydrolysis.
  • Ethyl Esters : Hydrolyze rapidly under mild basic conditions (e.g., room temperature with K₂CO₃).

Cross-Coupling Efficiency

  • Sonogashira Coupling: this compound achieved >80% yield in benzofuran synthesis (), outperforming bromo analogs (<60% yield).

Biological Activity

(2-Iodophenyl)acetic acid tert-butyl ester is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is characterized by an iodine atom at the second position of the phenyl ring and a tert-butyl ester group attached to the carboxylic acid functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H15IO2\text{C}_{12}\text{H}_{15}\text{IO}_2

Key Features:

  • Iodine Substitution: The presence of iodine enhances the compound's reactivity and potential for radiolabeling applications.
  • Tert-Butyl Ester Group: This group increases lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.

Medicinal Chemistry Applications

Research indicates that this compound may exhibit interactions with specific molecular targets, leading to therapeutic effects. Its structural features suggest potential applications in drug development, particularly in synthesizing bioactive compounds.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Interaction: It could interact with various receptors, influencing physiological responses.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3-Iodophenyl)acetic acid tert-butyl esterIodine at the 3-positionDifferent biological activity profile
Tert-butyl 2-iodoacetateLacks phenolic structureMore straightforward synthesis route
(2-Bromophenyl)acetic acid tert-butyl esterBromine instead of iodinePotentially different reactivity and biological effects

The unique presence of iodine in this compound influences its reactivity and biological properties compared to other halogenated derivatives.

Synthesis and Research Findings

The synthesis of this compound typically involves the esterification of (2-Iodophenyl)acetic acid with tert-butyl alcohol using an acid catalyst. This reaction can be optimized for yield and efficiency through various methods, including continuous flow processes.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Waste Disposal : Collect halogenated waste separately, adhering to EPA/DOT guidelines for iodine-containing compounds.
    Reference : MedChemExpress safety protocols for structurally similar esters emphasize avoiding skin contact and ensuring proper training for handling iodinated aromatics .

How does the tert-butyl group influence the compound’s stability and reactivity in acidic or basic conditions?

Advanced
The tert-butyl ester acts as a steric shield, protecting the acetic acid moiety from nucleophilic attack. However, it is labile under strongly acidic conditions (e.g., trifluoroacetic acid, TFA) or basic hydrolysis (e.g., NaOH/EtOH). Stability studies using HPLC or TLC can monitor degradation kinetics. For controlled deprotection, TFA with scavengers (e.g., triethylsilane) minimizes side reactions .

What mechanistic insights explain contradictory yields in iodination steps across literature reports?

Advanced
Discrepancies often arise from:

  • Regioselectivity : Ortho vs. para iodination, influenced by directing groups (e.g., electron-withdrawing substituents).
  • Catalyst Choice : FeCl₃ vs. HIO₄, which alter reaction rates and byproduct formation.
    Resolution Strategy : Use 125^{125}I radiolabeling or DFT calculations to map electronic effects. Compare yields under controlled conditions (solvent polarity, temperature gradients) .

How is this compound utilized as an intermediate in multi-step syntheses (e.g., pharmaceuticals or polymers)?

Advanced
The tert-butyl ester is a key protecting group in peptide coupling (e.g., solid-phase synthesis) and polymer functionalization. For example, in peptide nucleic acid (PNA) synthesis, the ester is cleaved post-coupling to expose the carboxylic acid for amide bond formation. Applications also extend to radiopharmaceuticals, where the iodine-127/131 isotope enables imaging or therapeutic use .

What advanced computational methods are used to predict the compound’s behavior in catalytic systems?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model steric interactions between the tert-butyl group and catalytic surfaces (e.g., Pd catalysts in cross-coupling).
  • Density Functional Theory (DFT) : Calculate activation energies for iodination or ester cleavage pathways.
    Case Study : MD simulations of similar tert-butyl esters in SN2 reactions align with experimental kinetic data .

How can researchers address low solubility issues during reaction scale-up?

Q. Advanced

  • Co-Solvent Systems : Use DCM/THF mixtures to enhance solubility.
  • Temperature Modulation : Heat to 40–50°C during esterification, followed by gradual cooling to precipitate impurities.
    Validation : Monitor via dynamic light scattering (DLS) or nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Iodophenyl)acetic acid tert-butyl ester
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(2-Iodophenyl)acetic acid tert-butyl ester

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